![molecular formula C15H19Cl2N3O2 B5807220 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)

4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex molecules involving morpholine and piperazine units often involves multistep reactions, including the use of Co(III) complexes, as seen in the work by Amirnasr et al. (2001), who synthesized Co(III) complexes with morpholine and analyzed their structure through X-ray diffraction (Amirnasr et al., 2001). Additionally, Luescher, Vo, and Bode (2014) introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, offering a straightforward synthesis approach for related structures (Luescher, Vo, & Bode, 2014).

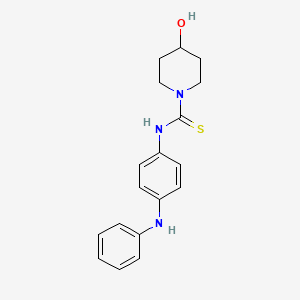

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the molecular arrangement and interactions. For example, Aydinli et al. (2010) synthesized and determined the crystal structures of compounds featuring morpholine and piperazine rings, revealing chair conformations and specific molecular interactions (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

The reactivity and chemical behavior of morpholine and piperazine derivatives can be complex. Patil et al. (2017) highlighted a versatile de novo synthesis of morpholine and piperazine rings, allowing for significant diversity and substitution patterns, which is critical for understanding the reactivity of such compounds (Patil et al., 2017).

Physical Properties Analysis

The physical properties of molecules containing morpholine and piperazine units, such as solubility, melting points, and crystal structure, are essential for their application and synthesis. The work by Lava, Binnemans, and Cardinaels (2009) on ionic liquid crystals using morpholinium cations can shed light on the unique physical properties of morpholine derivatives (Lava, Binnemans, & Cardinaels, 2009).

Wirkmechanismus

Target of Action

The primary targets of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine are dopamine (D2 and D3) and serotonin (5-HT1A and 5-HT2A) receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.

Mode of Action

4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptor . This means it can both activate and inhibit these receptors, depending on the physiological context, which allows it to modulate neurotransmission in a balanced manner.

Biochemical Pathways

The compound’s interaction with dopamine and serotonin receptors influences several biochemical pathways. These include the dopaminergic and serotonergic pathways , which are involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these pathways can lead to changes in neuronal activity and synaptic plasticity.

Result of Action

The molecular and cellular effects of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine’s action are complex and depend on the specific physiological context. Generally, its action on dopamine and serotonin receptors can lead to modulation of neuronal activity and changes in neurotransmitter levels , potentially alleviating symptoms of disorders like schizophrenia .

Eigenschaften

IUPAC Name |

[4-(2,3-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-12-2-1-3-13(14(12)17)18-4-6-19(7-5-18)15(21)20-8-10-22-11-9-20/h1-3H,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNARXHSDOUEIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-Dichlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)

![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)